A Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Advanced Peptide Synthesis
A Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly for complex, aggregation-prone sequences. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in the synthesis of therapeutic peptides and other challenging protein fragments. Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a discussion of its role in synthesizing key biological molecules.
Introduction: Overcoming the Challenge of Peptide Aggregation
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a cornerstone of modern peptide and protein science. However, a significant hurdle in the synthesis of long or hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support. This aggregation, often driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification of the target peptide.
To address this challenge, pseudoproline dipeptides were developed as "kink-inducers" in the peptide backbone.[1] Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a prominent example of such a building block, designed to incorporate an Asp-Ser motif while disrupting secondary structure formation. The "Psi(Me,Me)pro" notation refers to a dimethylated pseudoproline (oxazolidine) ring formed from the serine residue.[2][3] This modification introduces a cis-amide bond conformation, effectively breaking the hydrogen bonding patterns that lead to aggregation.[4]
Chemical Properties and Structure
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a sophisticated amino acid derivative with several key structural features that contribute to its utility in peptide synthesis.
| Property | Value |
| Chemical Name | (4S)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(2-methyl-2-propanyloxy)-3-oxopropanoyl]-2,2-dimethyl-4-oxazolidinecarboxylic acid |
| Molecular Formula | C₂₉H₃₄N₂O₈ |
| Molecular Weight | 538.59 g/mol [2] |
| CAS Number | 955048-92-7[5] |
| Appearance | White to off-white powder[6] |
| Storage | 2°C - 8°C[2] |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP. |
| Key Structural Features | - Fmoc Group: A base-labile protecting group for the N-terminus, allowing for sequential peptide chain elongation. - OtBu Group: A tert-butyl ester protecting the side chain of aspartic acid, which is cleaved under strong acidic conditions (e.g., TFA). - Pseudoproline Ring: An oxazolidine (B1195125) ring formed from the serine residue, which disrupts secondary structure formation. |
Mechanism of Action: Disrupting Peptide Aggregation
The primary function of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is to mitigate peptide chain aggregation during SPPS. This is achieved through the conformational constraints imposed by the pseudoproline ring system.
The oxazolidine ring of the pseudoproline moiety favors a cis-amide bond with the preceding amino acid residue, creating a kink in the peptide backbone.[4] This disruption of the regular peptide chain conformation prevents the formation of stable intermolecular hydrogen bonds that are necessary for the formation of β-sheet structures.[3] As a result, the peptide chain remains more solvated and accessible for subsequent coupling and deprotection steps, leading to a significant improvement in the overall efficiency of the synthesis.[7]
Experimental Protocols
The incorporation of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. It is introduced as a dipeptide unit, which has the added advantage of accelerating the synthesis by adding two residues in a single coupling step.[8]
General Protocol for Manual Coupling
This protocol is a general guideline and may require optimization based on the specific peptide sequence and solid support used.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Activation of the Dipeptide: In a separate vessel, dissolve Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the support and remove the side-chain protecting groups, including the OtBu group and the pseudoproline ring, to regenerate the native serine residue.[9]
Applications in the Synthesis of Biologically Important Peptides
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH and other pseudoproline dipeptides are instrumental in the synthesis of peptides that are otherwise difficult to obtain.
Synthesis of the R2 Subunit of E. coli Ribonucleotide Reductase
The semisynthetic preparation of the R2 subunit of E. coli ribonucleotide reductase has utilized Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH.[2] This enzyme is essential for DNA synthesis and repair, making it a target for drug development. The synthesis of a 22-residue C-terminal peptide of R2 was accomplished using this pseudoproline dipeptide to overcome synthetic challenges.[3]
Synthesis of the Glycopeptide Domain of Erythropoietin (EPO)
Erythropoietin is a heavily glycosylated protein crucial for the production of red blood cells. The chemical synthesis of its glycopeptide domains is a formidable task due to the complexity and aggregation tendency of the peptide backbone. The use of pseudoproline dipeptides, including those incorporating Asp-Ser motifs, has been reported to facilitate the synthesis of EPO glycopeptide fragments by improving solubility and coupling efficiency.[2][10][11]
The Role of the Asp-Ser Motif in Biological Signaling
The aspartic acid-serine (Asp-Ser) motif is found in numerous proteins and can be critical for their biological function. For instance, the "acidic serine- and aspartate-rich motif" (ASARM) is a key domain in the SIBLING (Small Integrin-Binding Ligand, N-linked Glycoprotein) family of proteins, which are involved in bone mineralization.[12] The ability to efficiently synthesize peptides containing this motif using tools like Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is therefore valuable for studying the structure-function relationships of these proteins and for developing peptide-based therapeutics that can modulate their activity.
Conclusion
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a powerful tool in the arsenal (B13267) of the peptide chemist. By effectively disrupting peptide aggregation, it enables the synthesis of challenging peptide sequences with improved yield and purity. Its application in the synthesis of biologically important molecules like the R2 subunit of ribonucleotide reductase and domains of erythropoietin underscores its significance in both basic research and drug development. The continued use and development of such advanced building blocks will undoubtedly push the boundaries of what is synthetically achievable in the field of peptide science.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. Generation of the R2 subunit of ribonucleotide reductase by intein chemistry: insertion of 3-nitrotyrosine at residue 356 as a probe of the radical initiation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of a hexa-histidine and T7 peptide-tagged human ribonucleotide reductase small subunit, R2 in Escherichia coli and the generation of human R2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Toward Homogeneous Erythropoietin: Non-NCL Based Chemical Synthesis of the Gln78—Arg166 Glycopeptide Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Winding Pathway to Erythropoietin Along the Chemistry–Biology Frontier: A Success At Last - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bioactive acidic serine- and aspartate-rich motif peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
